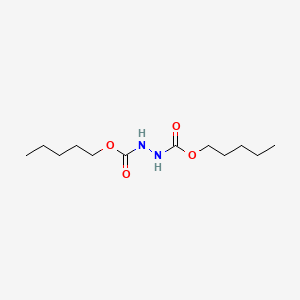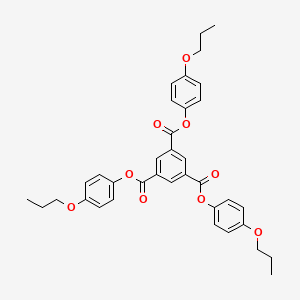
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is composed of a benzene-1,3,5-tricarboxylate core with three 4-propoxyphenyl groups attached. This compound is of interest due to its potential use in the synthesis of advanced materials and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases, depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials, coatings, and as a curing agent in polymer chemistry
Wirkmechanismus
The mechanism of action of Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester groups can participate in hydrolysis reactions, releasing the corresponding carboxylic acids and alcohols. These reactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
Uniqueness
Tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to its specific propoxy groups, which impart distinct physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
915289-18-8 |
|---|---|
Molekularformel |
C36H36O9 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
tris(4-propoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C36H36O9/c1-4-19-40-28-7-13-31(14-8-28)43-34(37)25-22-26(35(38)44-32-15-9-29(10-16-32)41-20-5-2)24-27(23-25)36(39)45-33-17-11-30(12-18-33)42-21-6-3/h7-18,22-24H,4-6,19-21H2,1-3H3 |
InChI-Schlüssel |
KEMYQEHEUTWNDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCC)C(=O)OC4=CC=C(C=C4)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


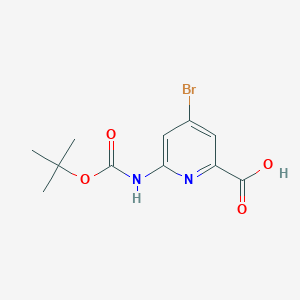
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
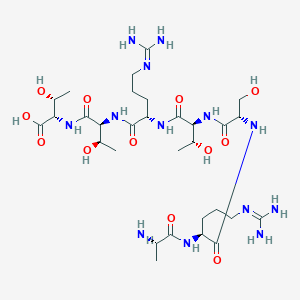
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)

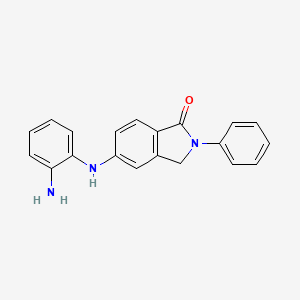
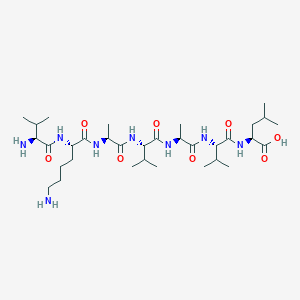

![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
